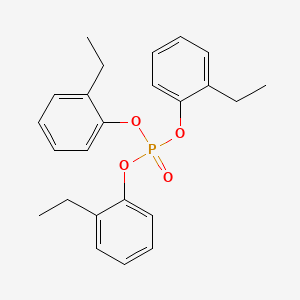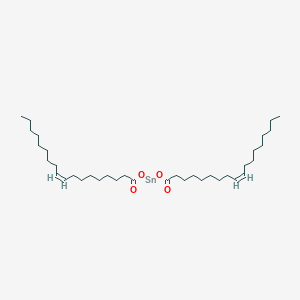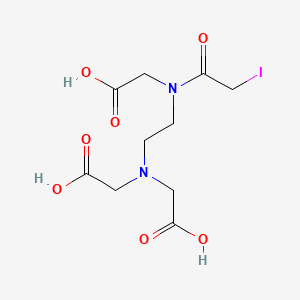
N-Iodoacetyl-N,N',N'-ethylenediaminetriacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid typically involves the iodination of acetylated ethylenediaminetriacetic acid. The reaction conditions often require the use of iodine and an appropriate solvent under controlled temperature and pH conditions.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves standard organic synthesis techniques and purification methods to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodo group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with various functional groups .
Aplicaciones Científicas De Investigación
N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. These interactions are crucial for its applications in proteomics and other research areas .
Comparación Con Compuestos Similares
Similar Compounds
- N-Bromoacetyl-N,N’,N’-ethylenediaminetriacetic Acid
- N-Chloroacetyl-N,N’,N’-ethylenediaminetriacetic Acid
- N-Fluoroacetyl-N,N’,N’-ethylenediaminetriacetic Acid
Uniqueness
N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid is unique due to its iodo group, which imparts specific reactivity and properties. Compared to its bromo, chloro, and fluoro analogs, the iodo compound exhibits distinct chemical behavior and applications, making it valuable in specific research contexts .
Propiedades
Fórmula molecular |
C10H15IN2O7 |
|---|---|
Peso molecular |
402.14 g/mol |
Nombre IUPAC |
2-[carboxymethyl-[2-[carboxymethyl-(2-iodoacetyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C10H15IN2O7/c11-3-7(14)13(6-10(19)20)2-1-12(4-8(15)16)5-9(17)18/h1-6H2,(H,15,16)(H,17,18)(H,19,20) |
Clave InChI |
RRFVJTIQDLAUIE-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(=O)O)C(=O)CI)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


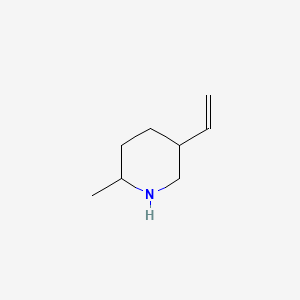

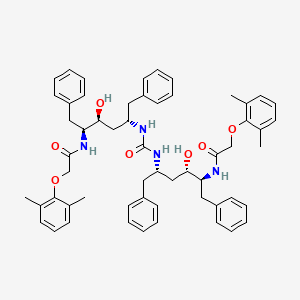
![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
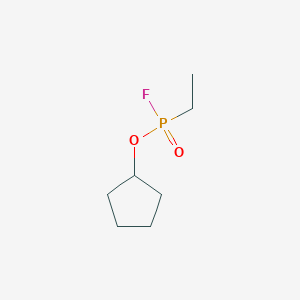
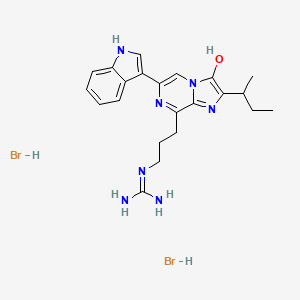

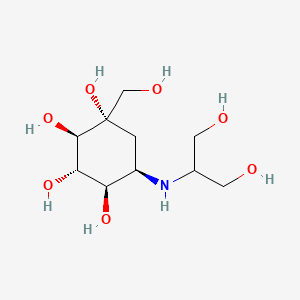
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
